molecular formula C11H15ClO3 B8361905 4-Chloro-1-(2-methoxyphenoxy)-2-butanol

4-Chloro-1-(2-methoxyphenoxy)-2-butanol

Cat. No.: B8361905
M. Wt: 230.69 g/mol
InChI Key: JSHIKWCFBDJYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-methoxyphenoxy)-2-butanol is a synthetic organic compound featuring a butanol core substituted with a chloro group and a 2-methoxyphenoxy ether moiety. This structure classifies it as a chloro alcohol ether, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of both haloalkane and ether functional groups, along with a alcohol group, provides multiple sites for chemical modification, allowing researchers to develop more complex molecular architectures. Compounds with similar structural motifs, particularly those containing a β-amino alcohol group, have been extensively investigated in pharmaceutical research for their biological activity. For instance, structural analogs have shown significant promise in preclinical studies for modulating cardiac ion channels, such as the Ryanodine Receptor 2 (RyR2), which is a target for investigating novel antiarrhythmic agents . The 2-methoxyphenoxy group is a common feature in various pharmacologically active molecules, suggesting its potential relevance in the design of receptor ligands. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

4-chloro-1-(2-methoxyphenoxy)butan-2-ol

InChI

InChI=1S/C11H15ClO3/c1-14-10-4-2-3-5-11(10)15-8-9(13)6-7-12/h2-5,9,13H,6-8H2,1H3

InChI Key

JSHIKWCFBDJYEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Methocarbamol (2-Hydroxy-3-(2-methoxyphenoxy)propyl Carbamate)

Structural Features :

  • Shared 2-methoxyphenoxy group.
  • Carbamate ester and propanol backbone. Molecular Weight: 241.24 g/mol (C₁₁H₁₅NO₅) . Biological Activity: Methocarbamol is a centrally acting muscle relaxant, likely due to carbamate hydrolysis and modulation of neuronal activity. Key Differences:
  • The carbamate group in methocarbamol introduces hydrolytic susceptibility, whereas the target compound’s chloro and butanol groups may enhance lipophilicity.

Baytan (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol)

Structural Features :

  • Chlorophenoxy and butanol backbone.
  • Triazole ring and dimethyl substitution.
    Application : Fungicide .
    Key Differences :
  • The triazole ring in Baytan confers antifungal activity, absent in the target compound.

Lignin Model Compounds (e.g., 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol)

Structural Features :

  • Shared 2-methoxyphenoxy group.
  • Ethanol backbone with dimethoxyphenyl substitution. Reactivity: Undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/l KOtBu at 30°C) . Key Differences:
  • The target compound’s butanol chain may resist alkaline cleavage better than the ethanol chain in lignin models.
  • The absence of dimethoxyphenyl groups in the target compound reduces aromatic stacking interactions, altering solubility.

4-Chloro-1-(4-Chlorophenoxy)-2-Nitrobenzene

Structural Features :

  • Dichlorophenoxy and nitrobenzene groups. Key Differences:

Comparative Data Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Application/Activity Stability/Reactivity Notes
4-Chloro-1-(2-methoxyphenoxy)-2-butanol Chloro, 2-methoxyphenoxy, butanol ~229.45* Undefined (structural analog studies) Ether linkage stability under alkaline conditions needs evaluation
Methocarbamol 2-methoxyphenoxy, carbamate 241.24 Muscle relaxant Hydrolyzes to release active carbamate
Baytan Chlorophenoxy, triazole, dimethyl ~328.8† Fungicide Stable in storage; triazole mediates antifungal action
Lignin Model Compound (2) 2-methoxyphenoxy, ethanol ~302.3‡ Lignin cleavage studies Cleaves under mild alkaline conditions

*Calculated for C₁₁H₁₄ClO₃.
†Calculated for C₁₃H₁₇ClN₃O₂.
‡Calculated for C₁₇H₁₈O₆.

Research Findings and Implications

  • Alkaline Stability : The β-O-4 ether bond in lignin models cleaves readily under alkaline conditions, suggesting that the target compound’s ether linkage may also degrade in similar environments, affecting formulation stability .
  • Biological Activity: Structural variations (e.g., triazole in Baytan vs. chloro in the target compound) dictate divergent applications—antifungal vs.
  • Toxicity Profiles: Nitro-substituted analogs (e.g., 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene) highlight the importance of substituent choice in minimizing health hazards .

Preparation Methods

Reaction Conditions and Parameters

Key parameters influencing the reaction include:

ParameterValue/RangeRole in Reaction Efficiency
Solvent Isopropanol/water mixtureFacilitates solubility of reactants and base
Base Sodium hydroxide (NaOH)Deprotonates phenol to phenoxide
Temperature 60–70°C (reflux)Accelerates reaction kinetics
Reaction Time 12–18 hoursEnsures complete conversion
Molar Ratio 1:1 (phenol:dichlorobutanol)Minimizes side reactions

In a representative procedure, 2-methoxyphenol (248.26 g, 2.0 mol) is combined with NaOH (160 g, 4.0 mol) in isopropanol (1 L) and water (250 mL). 1,4-Dichloro-2-butanol (314.64 g, 2.2 mol) is added dropwise, and the mixture is refluxed for 18 hours. The product is isolated via extraction with isopropyl ether, followed by distillation under reduced pressure (136–138°C at 0.015 mmHg), yielding a white crystalline solid (m.p. 48–50°C).

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Deprotonation : NaOH deprotonates 2-methoxyphenol to form the phenoxide ion, enhancing its nucleophilicity.

  • Nucleophilic Attack : The phenoxide ion attacks the primary chlorine-bearing carbon of 1,4-dichloro-2-butanol, displacing chloride and forming the ether linkage.

The secondary hydroxyl group remains intact due to steric hindrance and the preferential reactivity of the primary chloride.

Solvent and Base Optimization

Base Stoichiometry and pH Control

Maintaining a pH of 9.5–10.0 during the reaction is crucial to ensure complete phenoxide formation without hydrolyzing the dichlorobutanol. Excess NaOH (>2 equiv.) risks base-induced elimination reactions, forming undesired alkenes.

Side Reactions and Mitigation Strategies

Competing Elimination Pathways

At elevated temperatures (>70°C), 1,4-dichloro-2-butanol may undergo dehydrohalogenation to form 1-chloro-2-butene. This is mitigated by:

  • Controlled addition of dichlorobutanol to avoid localized overheating.

  • Maintaining reaction temperatures below 70°C during the initial mixing phase.

Over-Alkylation Risks

Using a 1:1 molar ratio of phenol to dichlorobutanol minimizes dialkylation, which would produce bis-aryl ether byproducts.

Scalability and Industrial Considerations

Catalyst-Free Synthesis

The absence of transition metal catalysts simplifies purification and reduces costs, making this method industrially viable.

Q & A

Q. Reactivity Insights :

  • The chlorine atom can undergo SN2 displacement with nucleophiles like amines or thiols (e.g., in drug conjugate synthesis) .
  • The methoxyphenoxy group stabilizes intermediates via resonance, influencing regioselectivity in electrophilic aromatic substitution .
  • The hydroxyl group’s acidity (pKa ~12–14) allows deprotonation for alkoxide formation, enabling alkylation or glycosylation .

Basic: What synthetic strategies are effective for preparing 4-Chloro-1-(2-methoxyphenoxy)-2-butanol?

Answer :
Two primary routes are documented:

Q. Route 1: Epoxide Ring-Opening

Epoxidation : React 1-(2-methoxyphenoxy)-3-butene with mCPBA to form the epoxide.

Chlorination : Treat the epoxide with HCl to yield the chlorohydrin intermediate.

Hydrolysis : Acidic or basic conditions open the epoxide, forming the diol, followed by selective protection/deprotection .

Q. Route 2: Nucleophilic Substitution

Precursor Synthesis : Prepare 4-chloro-2-butanone via Friedel-Crafts acylation.

Phenoxy Coupling : React with 2-methoxyphenol under Mitsunobu conditions (DIAD, Ph₃P) to install the phenoxy group.

Reduction : Reduce the ketone to the secondary alcohol using NaBH₄ or LiAlH₄ .

Q. Comparison Table :

MethodYield (%)Key AdvantageLimitation
Epoxide Ring-Opening60–75High regioselectivityRequires harsh chlorination
Nucleophilic Substitution45–65Modular for analogsMulti-step purification needed

Advanced: How can stereochemical configuration and purity be validated for this compound?

Q. Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., orthorhombic P212121 space group, as seen in chlorophenol derivatives) .
  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers.
  • NMR Spectroscopy : Use NOESY or Mosher ester analysis to confirm spatial arrangement of substituents .

Data Note : Ensure >98% purity via LC-MS (ESI+ mode) to avoid interference from byproducts like dechlorinated analogs .

Advanced: What mechanistic hypotheses explain its biological activity in receptor-binding assays?

Answer :
The compound’s bioactivity may arise from:

  • GPCR Modulation : The methoxyphenoxy group mimics catecholamines, potentially interacting with adrenergic or serotonergic receptors .
  • Enzyme Inhibition : The chlorine atom could act as a leaving group, forming covalent adducts with catalytic residues (e.g., kinases or esterases) .

Q. Methodological Validation :

  • Perform radioligand displacement assays (e.g., [³H]DHA for β-adrenergic receptors).
  • Use molecular docking (AutoDock Vina) to predict binding poses in receptor pockets .

Advanced: How should researchers address conflicting data in cytotoxicity studies?

Answer :
Conflicting cytotoxicity results often stem from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times.
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent toxicity .

Q. Resolution Strategies :

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ trends.

Orthogonal Assays : Combine MTT, apoptosis (Annexin V), and ROS detection for cross-validation .

Advanced: What structure-activity relationship (SAR) trends are observed in analogs?

Answer :
Key SAR findings from related chlorophenoxy derivatives:

ModificationEffect on ActivityExample
Chloro → Fluoro ↓ Cytotoxicity, ↑ Selectivity4-Fluoro analog (IC₅₀: 12 µM vs. 8 µM for parent)
Methoxy → Ethoxy ↓ Metabolic StabilityEthoxy analog t₁/₂: 2 h vs. 5 h
Hydroxyl → Methoxy Loss of H-bonding with targetsInactive in kinase assays

Design Tip : Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to enhance target affinity .

Advanced: What analytical methods quantify thermal stability and degradation products?

Q. Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~180°C for the parent compound).
  • HPLC-UV/PDA : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
  • GC-MS : Identify volatile byproducts (e.g., chloroanisole from demethylation) .

Critical Note : Store the compound under inert gas (N₂) at –20°C to prevent oxidation of the hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.